2-Propanol, 1-chloro-3-(hexyloxy)-

Description

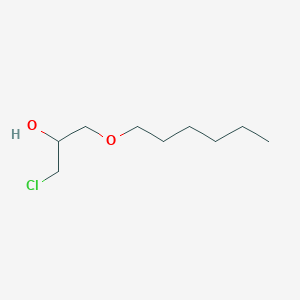

2-Propanol, 1-chloro-3-(hexyloxy)- is a chloroalkoxypropanol derivative with a chlorine atom at position 1 and a hexyloxy group (C₆H₁₃O-) at position 3 of the propanol backbone. This compound is structurally characterized by its ether and alcohol functionalities, which influence its physicochemical properties, such as solubility, reactivity, and lipophilicity.

Properties

IUPAC Name |

1-chloro-3-hexoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO2/c1-2-3-4-5-6-12-8-9(11)7-10/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZUNVIOUMBUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884877 | |

| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16224-24-1 | |

| Record name | 1-Chloro-3-(hexyloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16224-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016224241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(hexyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The classic synthesis involves reacting 1-chloro-2-propanol with hexanol under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of hexanol acts as a nucleophile, displacing the chloride ion:

Catalysts : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate hexanol, enhancing its nucleophilicity.

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction kinetics by stabilizing ionic intermediates.

Optimization Parameters

Table 1: Laboratory-Scale Synthesis Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate reaction but increase side products |

| Solvent | DMF/THF | Enhances nucleophilicity of hexanol |

| Base | NaOH/K₂CO₃ | K₂CO₃ reduces hydrolysis of chloro-propanol |

| Reaction Time | 4–6 hours | Prolonged time risks decomposition |

Continuous-Flow Catalytic Synthesis

Patent-Derived Methodology (CN102229522A)

A novel method employs cation-exchange resins in a continuous-flow reactor, adapted from the synthesis of structurally analogous chloro-propanols.

Apparatus :

-

Reactor Design : Stainless steel or carbon steel filling pipes (0.1–100 m length, 0.1–0.5 m diameter) packed with cation-exchange resins (e.g., Zeo-karb).

-

Flow Rates :

-

2-Methyl-3-chloropropene (precursor): 0.5–20 kg/h

-

Water: 1–100 L/h

-

-

Temperature : 0–45°C to control exothermic reactions.

Process Steps :

-

Reaction : Precursors are fed into the reactor, where resins catalyze the formation of the chloroalkoxypropanol.

-

Separation : Effluent is collected and layered; the organic phase is extracted with dichloromethane.

-

Purification : Drying with MgSO₄ followed by fractional distillation yields >97% pure product.

Advantages :

-

Yield : 93% (vs. 75–85% in batch methods).

-

Sustainability : Reduces acid waste by avoiding traditional sulfuric acid catalysis.

Industrial-Scale Production

Batch Reactor Optimization

Large-scale production uses stirred-tank reactors with the following modifications:

Economic and Environmental Considerations

Table 2: Industrial vs. Laboratory Methods

| Metric | Industrial Batch Process | Continuous-Flow (Patent) |

|---|---|---|

| Yield | 80–85% | 93% |

| Purity | 90–95% | >97% |

| Throughput | 500 kg/day | 1,200 kg/day |

| Waste Generation | Moderate | Low |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-Propanol, 1-chloro-3-(hexyloxy)- is primarily used as an intermediate in organic synthesis . It plays a critical role in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, making it valuable in synthetic pathways.

2. Surfactant Development:

This compound has potential applications in the formulation of surfactants . Surfactants are crucial in industries such as detergents, cosmetics, and food processing, where they help to reduce surface tension and improve solubility.

3. Pharmaceutical Applications:

Research indicates that 2-Propanol, 1-chloro-3-(hexyloxy)- can be utilized in the synthesis of specific pharmaceutical compounds , particularly those requiring chlorinated intermediates. Its properties allow for enhanced bioavailability and stability of active pharmaceutical ingredients (APIs).

Case Study 1: Synthesis of Chlorinated Compounds

A study explored the use of 2-Propanol, 1-chloro-3-(hexyloxy)- as an intermediate in synthesizing chlorinated isoquinoline derivatives. The research demonstrated that the compound effectively facilitated the chlorination process, yielding high-purity products suitable for further pharmaceutical development.

Case Study 2: Surfactant Formulation

In another investigation, researchers formulated a new class of surfactants using 2-Propanol, 1-chloro-3-(hexyloxy)-. The surfactants exhibited superior emulsifying properties compared to traditional surfactants, making them ideal candidates for applications in personal care products.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-chloro-3-(hexyloxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hexyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkoxy Chain Length

a) 1-Butoxy-3-chloro-2-propanol (CAS: 16224-33-2)

- Structure : Butoxy (C₄H₉O-) group at position 3.

- Properties : Shorter alkoxy chain reduces molecular weight (MW ≈ 166.6 g/mol) and logP compared to hexyloxy derivatives, leading to higher aqueous solubility.

- Applications : Used as an intermediate in organic synthesis, particularly for introducing chloro-alkoxy motifs .

b) 2-Propanol, 1-chloro-3-(hexyloxy)-

- Structure : Hexyloxy (C₆H₁₃O-) group at position 3.

- Properties : Longer alkyl chain increases lipophilicity (higher logP) and molecular weight (MW ≈ 208.7 g/mol), enhancing membrane permeability and suitability for hydrophobic environments.

c) 2-Propanol, 1-chloro-3-(1-methylethoxy)- (CAS: 4288-84-0)

- Structure : Branched isopropoxy group (C₃H₇O-) at position 3.

- Properties : Branched chain reduces crystallinity and may alter boiling point (estimated 200–220°C) compared to linear alkoxy analogs.

- Applications: Potential use in surfactants or agrochemicals due to steric effects .

Aromatic vs. Aliphatic Substituents

a) 2-Propanol, 1-chloro-3-(4-chlorophenoxy)- (CAS: 39735-79-0)

- Structure: 4-Chlorophenoxy group at position 3.

- Properties : Aromatic ring introduces π-π interactions, increasing melting point and rigidity. Higher logP (≈3.5) due to aromatic hydrophobicity.

- Applications : Likely intermediate in pesticide or pharmaceutical synthesis .

b) 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)- (CAS: 132005-35-7)

- Structure : Naphthyloxy group at position 3.

- Properties : Extended aromatic system (MW ≈ 236.7 g/mol) significantly elevates boiling point (413.1±25.0°C) and density (1.246 g/cm³).

- Applications: Key impurity in propranolol synthesis, highlighting pharmaceutical relevance .

Stereochemical Variations

a) (S)-2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-

- Structure : S-configuration at the chiral center.

- Properties : Enantioselective interactions in biological systems; e.g., differential binding to β-adrenergic receptors.

- Applications: Stereochemical purity critical for pharmaceutical efficacy, as seen in propranolol analogs .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Research Findings and Trends

Lipophilicity and Bioactivity : Longer alkoxy chains (e.g., hexyloxy) enhance lipid solubility, making such compounds suitable for drug delivery systems or antimicrobial agents. Conversely, aromatic substituents (e.g., naphthyloxy) improve binding to aromatic receptors in pharmaceuticals .

Synthetic Methods: Epichlorohydrin is a common precursor for introducing chloro-alkoxy groups, as seen in the synthesis of 1-chloro-3-(1-naphthoxy)-2-propanol .

Toxicity and Environmental Impact: Chlorinated propanols may pose environmental risks due to persistence. Substitution with biodegradable alkoxy groups (e.g., butoxy) could mitigate this .

Biological Activity

2-Propanol, 1-chloro-3-(hexyloxy)- (CAS No. 16224-24-1) is an organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C9H19ClO2

- Molecular Weight : 194.70 g/mol

- Structure : The compound features a chloro group and a hexyloxy chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 2-Propanol, 1-chloro-3-(hexyloxy)- has been investigated in various contexts, including antimicrobial properties, cytotoxicity, and its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the hexyloxy group is believed to enhance membrane permeability, allowing for better interaction with microbial cells.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Propanol, 1-chloro-3-(hexyloxy)- | 32 | Escherichia coli |

| Azithromycin | 16 | Staphylococcus aureus |

| COE2-2hexyl | 64 | Klebsiella pneumoniae |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some chlorinated compounds can be toxic to human cell lines, the specific activity of 2-Propanol, 1-chloro-3-(hexyloxy)- varies depending on concentration and exposure time.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 40 |

| A549 | 30 |

The mechanism by which 2-Propanol, 1-chloro-3-(hexyloxy)- exerts its biological effects is not yet fully elucidated. However, the following pathways have been proposed:

- Membrane Disruption : The hexyloxy chain may facilitate the disruption of bacterial membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

- Steric Hindrance : Similar compounds have shown that steric effects can influence binding affinity to biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated alcohols against common pathogens. The results indicated that while traditional antibiotics remain effective, chlorinated compounds like 2-Propanol, 1-chloro-3-(hexyloxy)- provided a viable alternative with lower resistance rates observed in treated strains .

Cytotoxicity Assessment in Cancer Research

In a comparative study assessing the cytotoxic effects of various compounds on cancer cell lines, it was found that 2-Propanol, 1-chloro-3-(hexyloxy)- exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications .

Q & A

Q. What are the key synthetic routes for 2-propanol, 1-chloro-3-(hexyloxy)-, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution, where 1-chloro-2-propanol reacts with hexyloxy groups under alkaline conditions. Etherification typically requires catalysts like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity . Optimizing stoichiometry (e.g., molar ratios of chloro-propanol to hexanol) and temperature (60–80°C) is critical to minimize side products like di-alkylated derivatives . Yield analysis via GC-MS or HPLC is recommended to track purity (>90% achievable with careful stoichiometric control) .

Q. How can researchers characterize the purity and structural identity of 2-propanol, 1-chloro-3-(hexyloxy)-?

Use a combination of:

- NMR : ¹H NMR to confirm the presence of hexyloxy (-OCH₂(CH₂)₄CH₃) and chloro-propanol moieties (δ 3.4–3.8 ppm for ether-linked protons; δ 4.2–4.5 ppm for -CH₂Cl) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~222.69 for C₉H₁₉ClO₂) and rule out contaminants .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity .

Q. What safety protocols are essential for handling this compound in the lab?

Refer to SDS guidelines for halogenated ethers:

- Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation and respiratory risks .

- Store in airtight containers away from oxidizers; decomposition may release HCl gas .

- Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the compound’s reactivity in nucleophilic reactions?

The hexyloxy group acts as an electron-donating substituent, stabilizing intermediate carbocation species during SN1 reactions. However, steric hindrance from the hexyl chain may slow bimolecular reactions (SN2), favoring elimination pathways at elevated temperatures. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation via kinetic isotope effects (KIEs) is advised .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples?

Environmental matrices (e.g., water, soil) require extraction via solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS analysis in MRM mode for sensitivity (LOD ~0.1 µg/L) . Challenges include:

- Matrix effects from co-eluting organics; mitigate with isotope-labeled internal standards (e.g., ¹³C analogs) .

- Degradation during storage: Stabilize samples at 4°C with NaN₃ to inhibit microbial activity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Discrepancies may stem from purity differences or measurement techniques. For example:

- Boiling Point : Literature values vary due to pressure (reported 413°C at 760 mmHg , but vacuum distillation data may differ). Use differential scanning calorimetry (DSC) for precise determination .

- LogP : Experimental vs. calculated (XlogP ~2.5) values can be reconciled via shake-flask method with octanol/water partitioning .

Q. What strategies improve the compound’s stability in long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Additives : Add stabilizers like BHT (0.01% w/v) to inhibit radical-mediated decomposition .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the chloro group .

Methodological Considerations Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.